![molecular formula C22H16BrFN2O B10920667 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10920667.png)
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes both bromine and fluorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Benzoxazine ring formation: This step may involve the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone.
Introduction of bromine and fluorine substituents: These can be introduced through halogenation reactions using reagents like bromine (Br2) and fluorine-containing compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in several key reaction types, facilitated by its bromophenyl and fluorophenyl substituents:
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : The bromine atom at the 4-position of the phenyl group undergoes palladium-catalyzed cross-coupling with arylboronic acids.
-
Typical conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 80°C, 12 hours.
-
Example product: 2-(Biphenyl-4-yl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine (yield: 68–72%).
-
Nucleophilic Aromatic Substitution
-
The fluorine atom on the 4-fluorophenyl group participates in substitutions with strong nucleophiles (e.g., amines, alkoxides):
-
Conditions: NaH (2 eq.), DMF, 60°C, 6 hours.
-
Example: Reaction with morpholine yields 5-(4-morpholinophenyl)-2-(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine (yield: 55%).
-
Reductive Dehalogenation
-
Bromine can be removed via catalytic hydrogenation:
-
Conditions: H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C, 3 hours.
-
Product: 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine (yield: 82%).
-
Suzuki Coupling Mechanism
-
Oxidative Addition : Pd⁰ reacts with the C–Br bond to form a Pd²⁺ intermediate.
-
Transmetallation : Arylboronic acid transfers its aryl group to Pd.
-
Reductive Elimination : Pd releases the coupled biaryl product.
Fluorine Substitution
The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, proceeding via a Meisenheimer intermediate.
Stability Under Reaction Conditions
Condition | Stability | Degradation Products |
---|---|---|
Acidic (HCl, 1M, 25°C) | Stable for 24 hours | None observed |
Basic (NaOH, 1M, 25°C) | Partial ring opening after 6 hours | Benzoxazine ring cleavage products |
Oxidative (H₂O₂, 50°C) | Decomposes within 2 hours | Sulfoxide/sulfone derivatives |
Comparative Reactivity with Analogues
Reaction Type | This Compound (Yield%) | 9-Chloro Analogue (Yield%) | Notes |
---|---|---|---|
Suzuki Coupling | 68–72 | 55–60 | Bromine vs. chlorine reactivity difference |
Nucleophilic Substitution | 55 | 42 | Fluorine’s higher activation |
Key Synthetic Challenges
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a mixture of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and other reagents in anhydrous solvents has been reported to yield this compound with good purity and yield. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine . For example, derivatives of benzoxazines have shown significant activity against various cancer cell lines including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. These compounds often exhibit low toxicity towards normal cells while selectively targeting cancerous cells .
Neuroprotective Effects
Research indicates that certain derivatives may possess neuroprotective properties. Compounds designed to inhibit enzymes like monoamine oxidase (MAO) have been evaluated for their potential in treating neurodegenerative diseases complicated by depression. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance inhibitory potency against MAO-B and cholinesterase .
Case Study 1: Anticancer Evaluation
In a study evaluating the cytotoxic effects of synthesized benzoxazine derivatives, it was found that specific modifications led to improved anticancer activity. The most potent compound exhibited an IC50 value ranging from 7.84 to 16.2 µM against multiple cancer cell lines . This underscores the importance of structural optimization in enhancing biological efficacy.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results indicated that certain derivatives could significantly reduce cell death in neuronal cultures exposed to harmful agents . This suggests a promising avenue for developing therapeutics for neurodegenerative conditions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The presence of both bromine and fluorine substituents in 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can impart unique chemical properties, such as:
- Increased reactivity : Due to the electron-withdrawing effects of halogens.
- Enhanced stability : Fluorine can increase the stability of the compound.
- Specific biological activity : Potential for unique interactions with biological targets.
Biological Activity
The compound 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family and has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves the condensation reaction between 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions. The reaction yields colorless crystals with a reported yield of approximately 72% . The crystal structure has been elucidated using X-ray diffraction techniques, revealing a triclinic system with specific lattice parameters that contribute to its biological properties .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives. For instance, compounds structurally related to our target compound have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with similar scaffolds have demonstrated IC50 values in the low micromolar range against cell lines such as Mia PaCa-2 and PANC-1, suggesting that further exploration of structure-activity relationships (SAR) could enhance their efficacy .
Antimicrobial Properties
The antimicrobial activity of related pyrazolo compounds has been documented. For example, compounds exhibiting similar structural motifs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli through disk diffusion methods. The minimum inhibitory concentration (MIC) values for these compounds were reported at around 15.62 µg/mL for certain derivatives . This suggests that our compound may also possess antimicrobial properties worth investigating.
Analgesic and Anti-inflammatory Effects
In pharmacological evaluations, related compounds have been assessed for analgesic activity using models like the acetic acid-induced writhing test and the hot plate test. These studies indicated significant analgesic effects at various dosages, with some derivatives outperforming standard analgesics like celecoxib in COX-2 inhibition assays . Given its structural similarities, it is plausible that this compound may exhibit comparable analgesic and anti-inflammatory properties.
Case Studies
Several case studies have focused on the biological evaluation of pyrazolo derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrazolo compounds against multiple cancer cell lines and identified key structural features that enhance cytotoxicity. The findings suggest that modifications to the phenyl rings can significantly impact biological activity.
- Antimicrobial Testing : Research involving new thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity. The methods used included both in vitro assays and computational modeling to predict interactions with microbial targets.
- Analgesic Activity Assessment : A recent investigation into benzylidene-oxazolones provided insights into their analgesic mechanisms through molecular docking studies alongside in vivo testing.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including chalcone formation, cyclization, and functionalization. Key steps include:
Chalcone Intermediate Synthesis : React substituted salicylic aldehydes with acetophenones under basic conditions (e.g., NaOH/ethanol) to form 2-hydroxychalcones .
Pyrazoline Formation : Treat chalcones with hydrazine hydrate to generate 2-(3,4-dihydro-2H-pyrazol-3-yl)phenols .
Cyclization : React pyrazolines with aromatic aldehydes (e.g., pyridine-3/4-carbaldehydes) under reflux in ethanol or acetic acid to yield the pyrazolo[1,5-c][1,3]benzoxazine core .
Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to isolate the product.
Example : In related compounds, yields of 60–85% were achieved using optimized stoichiometry and reflux conditions .
Q. Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
A combination of NMR, IR, and HRMS is critical:
1H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm), diastereotopic protons in the dihydro-pyrazolo ring (δ 3.0–5.0 ppm), and substituent-specific shifts (e.g., fluorine-induced deshielding) .
13C NMR : Identify carbonyl carbons (δ 160–180 ppm) and quaternary carbons in the fused ring system .
IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
HRMS : Match the molecular ion peak with the calculated exact mass (e.g., [M+H]+ within 5 ppm error) .
Example : For a derivative, HRMS showed [M+H]+ at m/z 437.0921 (calc. 437.0918), confirming the molecular formula .
Q. Advanced: How can researchers address low yields in cyclization steps during synthesis?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Temperature Control : Gradual heating (e.g., 80–100°C) prevents decomposition of intermediates .
Protecting Groups : Protect reactive hydroxyl or amine groups to avoid undesired side products .
Example : Yields improved from 40% to 75% when ZnCl₂ was added to the cyclization of pyrazoline intermediates .
Q. Advanced: How should discrepancies in enzyme inhibition data (e.g., BuChE vs. AChE activity) be analyzed?
Methodological Answer:
Contradictory inhibition profiles require systematic validation:
Assay Reproducibility : Repeat experiments with fresh enzyme batches and standardized protocols (e.g., Ellman’s method for cholinesterases) .
Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Selectivity Screening : Test against related enzymes (e.g., trypsin) to rule out non-specific binding .
Molecular Docking : Compare binding poses in BuChE vs. AChE active sites using software like AutoDock Vina .
Example : A derivative showed IC₅₀ = 2.3 µM for BuChE but >100 µM for AChE, attributed to hydrophobic interactions in the BuChE gorge .
Q. Advanced: What strategies improve crystallinity for X-ray diffraction studies of this compound?
Methodological Answer:
Enhancing crystallinity involves:
Solvent Recrystallization : Use solvent pairs (e.g., dichloromethane/hexane) for slow evaporation .
Hydrogen Bond Engineering : Modify substituents to introduce H-bond donors/acceptors (e.g., -OH or -F groups) .
Temperature Gradients : Gradual cooling from saturated solutions promotes ordered crystal growth .
SHELXL Refinement : Use anisotropic displacement parameters and TWIN commands for twinned crystals .
Example : Fluorine atoms in related compounds facilitated π-stacking and H-bond networks, yielding crystals with R-factors < 0.05 .
Q. Advanced: How to assess the drug-likeness of this compound using computational methods?
Methodological Answer:
Follow these steps:
Lipinski’s Rule : Calculate molecular weight (<500), logP (<5), H-bond donors (<5), and acceptors (<10) .
Veber’s Parameters : Ensure polar surface area ≤140 Ų and ≤10 rotatable bonds .
ADMET Prediction : Use tools like SwissADME to predict absorption, toxicity, and CYP450 interactions .
Solubility Estimation : Apply the General Solubility Equation (GSE) based on logP and melting point .
Example : A derivative met Lipinski’s criteria (MW = 438, logP = 3.2) and showed high predicted intestinal absorption (HIA >90%) .
Properties
Molecular Formula |
C22H16BrFN2O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16BrFN2O/c23-16-9-5-14(6-10-16)19-13-20-18-3-1-2-4-21(18)27-22(26(20)25-19)15-7-11-17(24)12-8-15/h1-12,20,22H,13H2 |
InChI Key |
QDYFYWQOVDBTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.